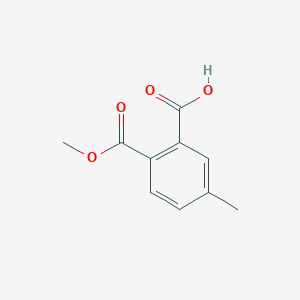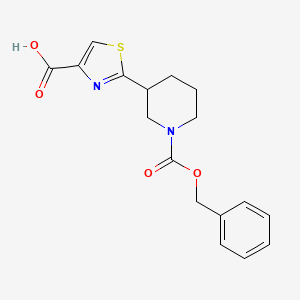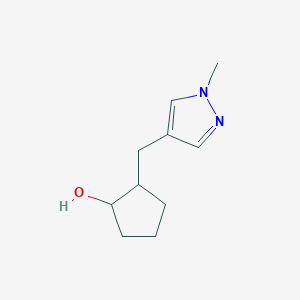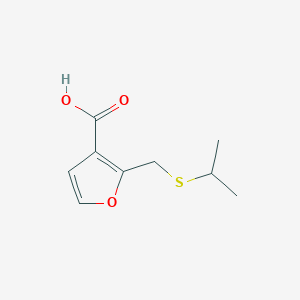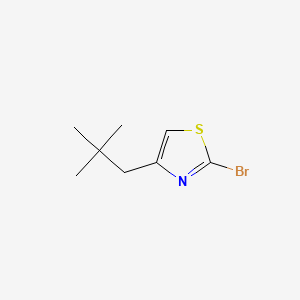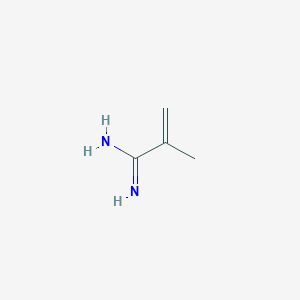
Methacrylamidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methacrylamidine is a chemical compound with the molecular formula C4H7NO. It is a derivative of methacrylamide, which is known for its applications in various fields such as polymer chemistry and biomedical engineering. This compound is characterized by its ability to undergo polymerization and form hydrogels, making it a valuable compound in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Methacrylamidine can be synthesized through several methods. One common approach involves the reaction of methacrylic acid with ammonia or amines under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where methacrylic acid is reacted with ammonia. The process involves careful control of temperature, pressure, and reaction time to optimize yield and purity. The resulting product is then purified through crystallization or distillation.
化学反应分析
Types of Reactions
Methacrylamidine undergoes various chemical reactions, including:
Polymerization: this compound can polymerize to form hydrogels, which are used in biomedical applications.
Substitution Reactions: It can undergo substitution reactions with other chemical groups, leading to the formation of different derivatives.
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, resulting in the formation of different oxidation states.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Substitution: Reagents like halogens or alkyl groups can be used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Hydrogels: Formed through polymerization, used in biomedical applications.
Derivatives: Various substituted this compound compounds with different functional groups.
科学研究应用
Methacrylamidine has a wide range of applications in scientific research, including:
Polymer Chemistry: Used in the synthesis of hydrogels and other polymeric materials.
Biomedical Engineering: Employed in the development of drug delivery systems, tissue engineering scaffolds, and wound dressings.
Industrial Applications: Used in the production of coatings, adhesives, and sealants.
Biological Research: Investigated for its potential in cell culture and regenerative medicine.
作用机制
Methacrylamidine exerts its effects through its ability to polymerize and form cross-linked networks. The molecular targets and pathways involved include:
Polymerization: The double bonds in this compound react with initiators to form long polymer chains.
Cross-Linking: The polymer chains can cross-link, forming a three-dimensional network that provides structural integrity and functionality.
相似化合物的比较
Similar Compounds
Methacrylamide: A closely related compound with similar properties but different applications.
Acrylamide: Another related compound used in polymer chemistry and biomedical applications.
Methacrylic Acid: The parent compound used in the synthesis of methacrylamidine.
Uniqueness
This compound is unique due to its ability to form hydrogels with specific properties, making it valuable in biomedical engineering and industrial applications. Its versatility in undergoing various chemical reactions also sets it apart from similar compounds.
属性
分子式 |
C4H8N2 |
|---|---|
分子量 |
84.12 g/mol |
IUPAC 名称 |
2-methylprop-2-enimidamide |
InChI |
InChI=1S/C4H8N2/c1-3(2)4(5)6/h1H2,2H3,(H3,5,6) |
InChI 键 |
QLXFRADPRCEYFT-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


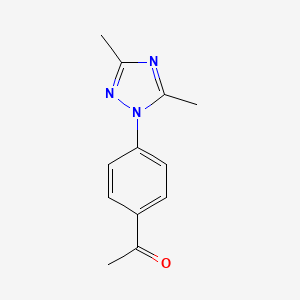
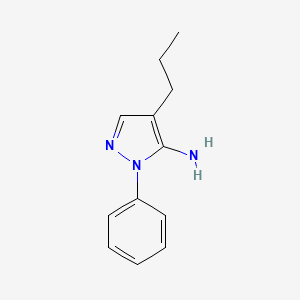
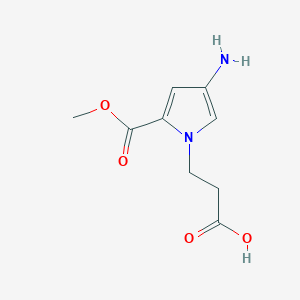
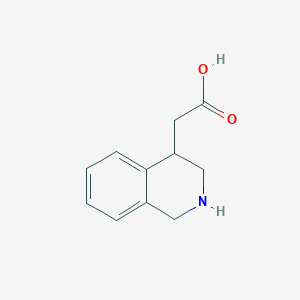

![1-[(4-ethylphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13624661.png)


